molecular formula C9H18O B14549310 3,5,5-Trimethylhex-3-en-2-ol CAS No. 61782-25-0

3,5,5-Trimethylhex-3-en-2-ol

Cat. No.: B14549310
CAS No.: 61782-25-0
M. Wt: 142.24 g/mol
InChI Key: SSRXFUSARKLISP-UHFFFAOYSA-N
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Description

3,5,5-Trimethylhex-3-en-2-ol is an organic compound with the molecular formula C9H18O. It is a nine-carbon alcohol with a double bond at the third position and three methyl groups attached to the carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5-Trimethylhex-3-en-2-ol can be achieved through several methods. One common approach involves the condensation of acetone under specific conditions, such as high temperature and pressure, to form the desired product . Another method includes the hydrogenation of isophorone, which is a precursor to this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethylhex-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

3,5,5-Trimethylhex-3-en-2-ol has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores

Properties

CAS No.

61782-25-0

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

3,5,5-trimethylhex-3-en-2-ol

InChI

InChI=1S/C9H18O/c1-7(8(2)10)6-9(3,4)5/h6,8,10H,1-5H3

InChI Key

SSRXFUSARKLISP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=CC(C)(C)C)C)O

Origin of Product

United States

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